![molecular formula C12H14N2O B13160006 6-(2-Azabicyclo[2.2.1]heptan-2-YL)pyridine-3-carbaldehyde](/img/structure/B13160006.png)
6-(2-Azabicyclo[2.2.1]heptan-2-YL)pyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Azabicyclo[2.2.1]heptan-2-YL)pyridine-3-carbaldehyde is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of a pyridine ring attached to a 2-azabicyclo[2.2.1]heptane moiety, which includes a nitrogen atom in the bicyclic system. The molecular formula of this compound is C12H14N2O, and it has a molecular weight of 202.25 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Azabicyclo[2.2.1]heptan-2-YL)pyridine-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the palladium-catalyzed 1,2-aminoacyloxylation method mentioned above can be adapted for large-scale synthesis, given its efficiency and broad substrate compatibility .
Chemical Reactions Analysis
Types of Reactions
6-(2-Azabicyclo[2.2.1]heptan-2-YL)pyridine-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom in the bicyclic system.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing agents: Such as sodium borohydride (NaBH4) for reduction reactions.
Electrophiles: For substitution reactions, various electrophilic reagents can be used.
Major Products Formed
The major products formed from these reactions include:
Oxides: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted derivatives: From substitution reactions.
Scientific Research Applications
6-(2-Azabicyclo[2.2.1]heptan-2-YL)pyridine-3-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a key intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(2-Azabicyclo[2.2.1]heptan-2-YL)pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The nitrogen atom in the bicyclic system plays a crucial role in its reactivity and binding properties. The compound can interact with various enzymes and receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with significant potential in drug discovery.
7-Oxabicyclo[2.2.1]heptane: A structurally similar compound with different functional groups and reactivity.
Uniqueness
6-(2-Azabicyclo[2.2.1]heptan-2-YL)pyridine-3-carbaldehyde is unique due to its combination of a pyridine ring and a 2-azabicyclo[2.2.1]heptane moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
6-(2-azabicyclo[2.2.1]heptan-2-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H14N2O/c15-8-10-2-4-12(13-6-10)14-7-9-1-3-11(14)5-9/h2,4,6,8-9,11H,1,3,5,7H2 |
InChI Key |
LEACCUUGZKPRNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CN2C3=NC=C(C=C3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


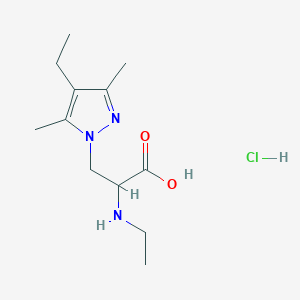
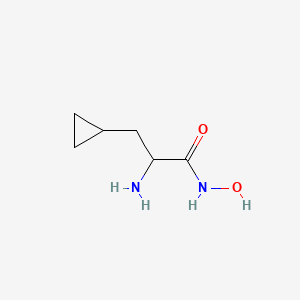

![1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13159946.png)
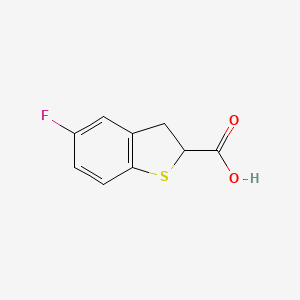
![2-[(2-Ethylphenyl)methyl]oxirane](/img/structure/B13159959.png)

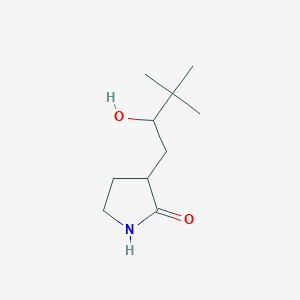
![[1-(4-Aminooxolan-3-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13159980.png)
![1-[(3,3-Difluorocyclopentyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13159990.png)
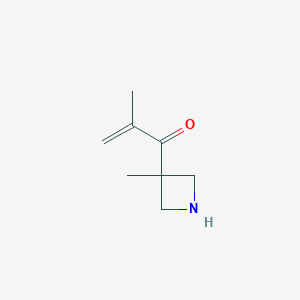
![2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4,4-dimethylpentanoic acid](/img/structure/B13160004.png)
![(2S)-2-[(4-bromobenzoyl)amino]propanoic acid](/img/structure/B13160011.png)
![1-Azabicyclo[3.2.1]octan-5-amine](/img/structure/B13160022.png)
